5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1426291-50-0
VCID: VC2585751
InChI: InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
SMILES: C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F.Cl
Molecular Formula: C12H11ClF3N3O2
Molecular Weight: 321.68 g/mol

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

CAS No.: 1426291-50-0

Cat. No.: VC2585751

Molecular Formula: C12H11ClF3N3O2

Molecular Weight: 321.68 g/mol

* For research use only. Not for human or veterinary use.

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride - 1426291-50-0

Specification

CAS No. 1426291-50-0
Molecular Formula C12H11ClF3N3O2
Molecular Weight 321.68 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
Standard InChI Key DQCLNCLBNUGEMN-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F.Cl
Canonical SMILES C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F.Cl

Introduction

Chemical Identity and Basic Properties

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride is a chemical compound belonging to the oxadiazole class, which has gained significance in drug discovery research due to its distinctive bioisosteric properties. This compound combines an azetidine ring, a trifluoromethoxy-substituted phenyl group at the para position, and an oxadiazole moiety, forming a hydrochloride salt that enhances its stability and solubility characteristics.

Structural Characteristics and Identity

The compound possesses several key structural features that contribute to its chemical properties and potential biological activities:

PropertyValue
CAS Number1426291-50-0
Molecular FormulaC12H11ClF3N3O2
Molecular Weight321.68 g/mol
IUPAC Name5-(azetidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Standard InChIInChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
Standard InChIKeyDQCLNCLBNUGEMN-UHFFFAOYSA-N
SMILESC1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F.Cl

Table 1: Chemical identity and structural characteristics of 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Structural Components and Features

The compound consists of three primary structural components that contribute to its unique properties and potential biological activities:

The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole heterocyclic ring forms the central structural feature of this compound. This five-membered ring contains two nitrogen atoms and one oxygen atom in a specific arrangement that creates a unique electronic distribution. The oxadiazole ring has received considerable attention in medicinal chemistry due to its bioisosteric properties and wide spectrum of biological activities . This heterocycle can serve as a rigid scaffold and often functions as a bioisostere for ester or amide groups in drug design.

The Azetidin-3-yl Group

Attached at the 5-position of the oxadiazole ring is an azetidin-3-yl group, which is a four-membered nitrogen-containing heterocycle. The azetidine ring contributes to the compound's three-dimensional structure and provides a potential site for hydrogen bonding through its nitrogen atom. This structural element is significant in pharmaceutical research as it can influence binding interactions with biological targets.

The 4-(Trifluoromethoxy)phenyl Group

At the 3-position of the oxadiazole ring, a phenyl group substituted with a trifluoromethoxy moiety at the para position provides additional structural complexity. The trifluoromethoxy group (-OCF3) introduces fluorine atoms that enhance lipophilicity, metabolic stability, and potentially improve membrane permeability of the compound. This substituent is known to confer specific electronic and steric properties that can significantly influence biological activity.

Synthesis and Characterization

Synthetic Approaches

The synthesis of 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride typically follows established methods for oxadiazole derivatives, with modifications specific to the desired substitution pattern:

General Synthetic Route

The synthesis generally involves the cyclization of amidoxime derivatives with carboxylic acids or their activated esters in the presence of appropriate activating agents such as Vilsmeier reagents. The process typically proceeds through several key steps:

  • Formation of the oxadiazole core through cyclization reactions

  • Introduction of the para-trifluoromethoxy-substituted phenyl group

  • Incorporation of the azetidine ring at the 5-position

  • Conversion to the hydrochloride salt form to enhance stability and solubility

Alternative Synthetic Approaches

Alternative approaches may include:

  • Reaction of appropriate hydrazides with trifluoromethoxy-substituted aromatic aldehydes or ketones

  • Cyclization of N-acylamidoximes under thermal or base-catalyzed conditions

  • Use of microwave-assisted synthesis to improve reaction efficiency and reduce reaction times

Characterization Methods

Several analytical techniques are employed for the characterization and quality control of this compound:

Analytical MethodApplication and Information Obtained
NMR SpectroscopyStructural confirmation, purity assessment, and identification of key functional groups
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis
Infrared SpectroscopyIdentification of characteristic functional groups and bond vibrations
HPLCPurity assessment, quantitative analysis, and separation from related compounds
Elemental AnalysisConfirmation of elemental composition (C, H, N, O, F, Cl)
X-ray CrystallographyDetermination of three-dimensional structure in solid state (if crystalline)
Melting PointPhysical property characterization and purity indication

Table 2: Analytical methods commonly used for characterization of 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Comparison with Structurally Related Compounds

Understanding the structural variations among similar oxadiazole derivatives provides insights into structure-activity relationships and potential applications of this compound.

Positional Isomers and Structural Analogs

The table below compares 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride with structurally related compounds:

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole HCl1426291-50-0321.68Reference compound (para-substitution)
5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole HCl1351584-79-6321.68Meta-substitution of trifluoromethoxy group
5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole HCl1351659-00-1305.68Contains trifluoromethyl instead of trifluoromethoxy group
5-Azetidin-3-yl-3-(trifluoromethyl)-1,2,4-oxadiazole HCl1426290-78-9229.59Direct attachment of trifluoromethyl to oxadiazole (no phenyl ring)
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole HCl1351654-21-1237.68Unsubstituted phenyl ring
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole1706462-19-2253.66Different halogen substitution pattern on phenyl ring

Table 3: Comparison of 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride with structurally related compounds

Structure-Activity Relationship Considerations

The variations in substituents and their positions can significantly influence the biological activity and physicochemical properties of these compounds:

  • Position effects: The para-substitution in the reference compound versus meta-substitution in related analogs can affect electronic distribution, dipole moment, and consequently, binding interactions with biological targets .

  • Electronic effects: The trifluoromethoxy group (-OCF3) versus trifluoromethyl (-CF3) substituents provide different electronic properties, with the trifluoromethoxy group generally conferring greater lipophilicity .

  • Steric considerations: Different substituents on the phenyl ring influence the three-dimensional structure and molecular recognition patterns in biological systems.

Analytical Methods for Detection and Quantification

Various analytical techniques can be employed for the detection, identification, and quantification of 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride:

Chromatographic Methods

High-performance liquid chromatography (HPLC) serves as a primary method for analysis of this compound, providing:

  • Quantitative determination with appropriate detection methods (UV, fluorescence, or mass spectrometry)

  • Purity assessment and separation from related compounds or impurities

  • Quality control during synthesis and formulation

Spectroscopic Methods

Several spectroscopic techniques offer complementary information:

  • UV-Visible spectroscopy for preliminary identification and quantification

  • Infrared spectroscopy for functional group identification

  • NMR spectroscopy for structural confirmation and purity assessment

  • Mass spectrometry for molecular weight confirmation and structural elucidation

Other Analytical Considerations

  • Elemental analysis to confirm composition

  • Melting point determination as a purity indicator

  • X-ray crystallography for solid-state structure determination if crystalline material is available

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